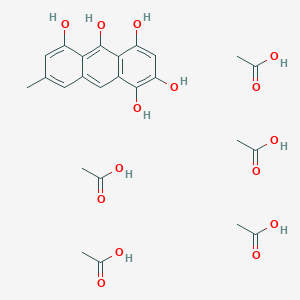
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is a complex organic compound that combines the properties of acetic acid and a substituted anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylanthracene-1,2,4,5,10-pentol typically involves multi-step organic reactions. One common method includes the acetylation of 7-methylanthracene-1,2,4,5,10-pentol using acetic anhydride in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methylanthracene-1,2,4,5,10-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-methylanthracene-1,2,4,5,10-pentol: The parent compound without the acetic acid moiety.
Anthracene derivatives: Compounds with similar anthracene structures but different substituents.
Uniqueness
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is unique due to the presence of both acetic acid and multiple hydroxyl groups on the anthracene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61281-24-1 |
|---|---|
Molecular Formula |
C25H32O15 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
acetic acid;7-methylanthracene-1,2,4,5,10-pentol |
InChI |
InChI=1S/C15H12O5.5C2H4O2/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6;5*1-2(3)4/h2-5,16-20H,1H3;5*1H3,(H,3,4) |
InChI Key |
YDKSYTDOWXZPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=CC(=C3O)O)O)C(=C2C(=C1)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















